(2E)-2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]prop-2-enenitrile
Description
(2E)-2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]prop-2-enenitrile is an organic compound that belongs to the class of nitriles
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(2,5-dimethyl-1-pyridin-2-ylpyrrol-3-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3/c1-14-11-17(15(2)24(14)20-5-3-4-10-23-20)12-18(13-22)16-6-8-19(21)9-7-16/h3-12H,1-2H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBMPKSIZYCCCB-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=N2)C)C=C(C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=N2)C)/C=C(/C#N)\C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolyl Group: The pyrrolyl group can be synthesized through the reaction of 2,5-dimethylpyrrole with appropriate reagents under controlled conditions.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Formation of the Prop-2-enenitrile Backbone: The final step involves the formation of the prop-2-enenitrile backbone through a Knoevenagel condensation reaction between the chlorophenyl aldehyde and the pyrrolyl-pyridinyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]prop-2-enenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenol: A compound with a similar chlorophenyl group but different functional groups.
4-Fluorophenol: Contains a fluorophenyl group instead of a chlorophenyl group.
2,3-Difluorophenol: Another fluorinated phenol with different substitution patterns.
Uniqueness
(2E)-2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]prop-2-enenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
